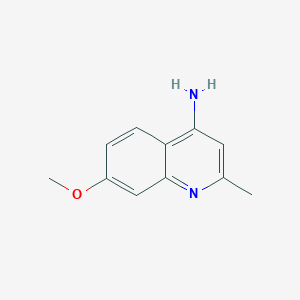

4-Amino-7-methoxy-2-methylquinoline

Description

BenchChem offers high-quality 4-Amino-7-methoxy-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-methoxy-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEFIEPUGGZAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497035 | |

| Record name | 7-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66735-41-9 | |

| Record name | 7-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-7-methoxy-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-7-methoxy-2-methylquinoline: Structural Characterization and Synthetic Methodologies

Executive Summary

4-Amino-7-methoxy-2-methylquinoline (CAS 66735-41-9) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of antimalarial, anticancer, and anti-inflammatory therapeutics.[1][2][3] Structurally, it combines the electron-rich 7-methoxyquinoline core—common to established drugs like chloroquine and primaquine—with a 2-methyl substituent that modulates metabolic stability and lipophilicity. This guide provides an in-depth technical analysis of its physiochemical properties, validated synthetic protocols, and structural characterization data for researchers in drug discovery.

Chemical Identity & Physiochemical Properties[4][5][6]

The following data consolidates experimental and high-confidence predicted parameters essential for analytical validation and formulation.

| Property | Value | Notes |

| IUPAC Name | 7-Methoxy-2-methylquinolin-4-amine | Canonical nomenclature |

| CAS Number | 66735-41-9 | Confirmed Identifier |

| Molecular Formula | C₁₁H₁₂N₂O | |

| Molecular Weight | 188.23 g/mol | |

| Exact Mass | 188.0950 Da | Monoisotopic |

| Physical State | Solid | Off-white to pale yellow powder |

| Solubility | DMSO, Methanol, Ethanol | Low aqueous solubility at neutral pH |

| pKa (Predicted) | ~8.5 - 9.0 (Quinoline N) | Basic character due to 4-amino group |

| LogP (Predicted) | ~1.9 - 2.2 | Moderate lipophilicity |

| InChI Key | DFEFIEPUGGZAFP-UHFFFAOYSA-N | Unique Identifier |

Synthetic Methodology: The Conrad-Limpach Approach

The most robust and scalable synthesis for 4-amino-7-methoxy-2-methylquinoline utilizes the Conrad-Limpach cyclization . This route is preferred over direct nucleophilic substitution of unsubstituted quinolines due to its high regioselectivity for the 7-methoxy isomer when starting from m-anisidine.

Reaction Scheme Visualization

Figure 1: Step-wise synthesis via the Conrad-Limpach protocol, ensuring regioselective ring closure.

Detailed Experimental Protocol

Step 1: Condensation (Enamine Formation) [4]

-

Reagents: m-Anisidine (1.0 eq), Ethyl acetoacetate (1.1 eq), Glacial acetic acid (cat.), Benzene or Toluene (solvent).

-

Procedure: Reflux reagents with a Dean-Stark trap to remove water azeotropically. The reaction is complete when the theoretical amount of water is collected. Evaporate solvent to yield the crude

-enamino ester.

Step 2: Cyclization (Ring Closure)

-

Reagents: Dowtherm A (Diphenyl ether/biphenyl mixture) or Polyphosphoric acid (PPA).

-

Procedure: Add the crude enamine dropwise to boiling Dowtherm A (~250°C). High temperature is critical to favor the kinetic product (4-hydroxyquinoline).

-

Purification: Cool the mixture and dilute with hexane/ether to precipitate the 4-hydroxy-7-methoxy-2-methylquinoline. Filter and wash to remove high-boiling solvent.

Step 3: Chlorination

-

Reagents: Phosphorus oxychloride (POCl

, excess).[5] -

Procedure: Reflux the 4-hydroxy intermediate in neat POCl

for 2-4 hours. Monitor by TLC.[5] -

Workup: Carefully quench the reaction mixture onto crushed ice (Exothermic!). Neutralize with NH

OH to precipitate the 4-chloro derivative.

Step 4: Amination (Final Substitution)

-

Reagents: Ammonia gas (anhydrous) or Phenol/Ammonium Acetate melt.

-

Procedure:

-

Method A (Autoclave): Heat the 4-chloro intermediate with ethanolic ammonia at 120-150°C in a sealed pressure vessel for 8-12 hours.

-

Method B (Phenol Melt): Heat the chloro-compound with phenol and ammonium acetate at 160-180°C.

-

-

Isolation: Basify the mixture with NaOH (if phenol is used) to remove phenol as sodium phenoxide. The product, 4-Amino-7-methoxy-2-methylquinoline , precipitates as a solid. Recrystallize from ethanol/water.

Structural Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR) spectroscopy. The 7-methoxy and 2-methyl groups provide distinct diagnostic signals.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 2.35 - 2.45 | Singlet (s) | 3H | -CH₃ (C2) | Methyl group at position 2 |

| 3.85 - 3.90 | Singlet (s) | 3H | -OCH₃ (C7) | Methoxy group at position 7 |

| 6.40 - 6.60 | Broad (br s) | 2H | -NH₂ | Exchangeable amino protons |

| 6.55 | Singlet (s) | 1H | Ar-H (C3) | Proton on the pyridine ring |

| 7.05 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Coupling with C5 and C8 ( |

| 7.20 | Doublet (d) | 1H | Ar-H (C8) | Meta-coupling with C6 ( |

| 7.85 | Doublet (d) | 1H | Ar-H (C5) | Ortho-coupling with C6 ( |

Key Diagnostic Feature: The singlet at ~6.55 ppm (H3) confirms the 2,4-substitution pattern on the pyridine ring. The coupling pattern of H5, H6, and H8 (d, dd, d) confirms the 7-substitution on the benzene ring.

Biological & Pharmacological Potential[9]

The 4-amino-7-methoxy-2-methylquinoline scaffold acts as a bioisostere for several established pharmacophores.

Structure-Activity Relationship (SAR)

-

7-Methoxy Group: Acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring. This is crucial for

- -

4-Amino Group: Provides a hydrogen bond donor/acceptor site. It is the primary handle for further derivatization (e.g., alkylation to form chloroquine analogs).

-

2-Methyl Group: Blocks the C2 position from metabolic oxidation, potentially increasing the in vivo half-life compared to the 2-H analog.

Key Applications

-

Antimalarial Development: Precursor for drugs targeting the heme polymerization pathway in Plasmodium falciparum.

-

Fluorescent Probes: 7-Methoxyquinolines exhibit intrinsic fluorescence, making this molecule a candidate for designing "turn-on" fluorescent sensors for biological pH or metal ions.

-

Kinase Inhibition: Used as a building block for inhibitors of HPK1 (Hematopoietic progenitor kinase 1), a target in cancer immunotherapy.

Safety & Handling (GHS Classification)

Signal Word: DANGER

Precautionary Measures:

-

Wear chemical-resistant gloves (Nitrile) and tightly fitting safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Store away from strong oxidizing agents.[9][6]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329773935. Available at: [Link]

-

Accela ChemBio. Safety Data Sheet (SDS) for Quinoline Derivatives. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 948293-49-0,4-Amino-7-fluoroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 948293-49-0,4-Amino-7-fluoroquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. amsty.com [amsty.com]

- 8. airgas.com [airgas.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Comprehensive Technical Guide on 4-Amino-7-methoxyquinaldine: Synthesis, Properties, and Applications

Executive Summary

4-Amino-7-methoxyquinaldine (IUPAC: 7-methoxy-2-methylquinolin-4-amine) is a highly versatile, nitrogen-containing heterocyclic building block. Characterized by its electron-rich quinoline core, this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation antimalarials (e.g., Endochin-like quinolones) and highly selective kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic workflow based on the Conrad-Limpach methodology, and explores its pharmacological utility.

Chemical Identity & Physicochemical Profiling

To facilitate precise compound tracking and structural validation in drug development workflows, the core identity and quantitative parameters of 4-amino-7-methoxyquinaldine are summarized below.

| Parameter | Specification |

| IUPAC Name | 7-Methoxy-2-methylquinolin-4-amine |

| Common Synonyms | 4-Amino-7-methoxy-2-methylquinoline; 4-Amino-7-methoxyquinaldine; 7-Methoxy-2-methyl-4-quinolinamine |

| CAS Registry Number | 66735-41-9 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| Structural Class | Substituted 4-aminoquinoline (Quinaldine derivative) |

| Key Functional Groups | Primary amine (C4), Methoxy ether (C7), Methyl (C2) |

Mechanistic Synthesis Pathway (The Conrad-Limpach Route)

The most robust and scalable method for synthesizing 4-amino-7-methoxyquinaldine relies on a modified [4]. This three-stage process ensures high regioselectivity and yield through carefully controlled thermodynamic and kinetic parameters.

-

Enamine Formation and Thermal Cyclization: The synthesis begins with the condensation of 3-methoxyaniline with ethyl acetoacetate. Causality: An acid catalyst (e.g., p-toluenesulfonic acid) is employed to accelerate the initial Schiff base formation by protonating the carbonyl oxygen, making it more electrophilic. The subsequent thermal cyclization requires a specialized high-boiling solvent, such as Dowtherm A (~250°C). This extreme heat provides the necessary activation energy to drive the intramolecular Claisen-type condensation, forcing the elimination of ethanol to form the 4(1H)-quinolone core. Because 3-methoxyaniline is meta-substituted, cyclization can occur at either ortho position, yielding a mixture of 5-methoxy and 7-methoxy regioisomers. The 7-methoxy isomer is typically favored due to reduced steric hindrance and can be isolated via fractional crystallization.

-

Halogenation: The isolated 7-methoxy-2-methylquinolin-4(1H)-one is treated with phosphorus oxychloride (POCl₃). Causality: POCl₃ acts dually as a solvent and an electrophilic halogenating agent. It reacts with the tautomeric 4-hydroxy form of the quinolone to generate a highly reactive Vilsmeier-type intermediate. Subsequent nucleophilic attack by the chloride ion drives the rearomatization of the quinoline ring, producing 4-chloro-7-methoxy-2-methylquinoline.

-

Nucleophilic Aromatic Substitution (Amination): The final step involves the amination of the 4-chloro intermediate. Causality: The quinoline nitrogen withdraws electron density from the C4 position, rendering it highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (S_NAr). Heating the intermediate with an ammonia surrogate (such as ammonium acetate in phenol) or direct ammonia under pressure successfully displaces the chloride leaving group.

Synthetic workflow of 4-amino-7-methoxyquinaldine via the Conrad-Limpach method.

Detailed Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction fidelity and product purity without requiring immediate downstream spectroscopic analysis [3].

Protocol 1: Synthesis of 7-Methoxy-2-methylquinolin-4(1H)-one

-

Step 1: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-methoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of glacial acetic acid in anhydrous benzene (or toluene).

-

Step 2: Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap (typically 4-6 hours). Self-Validation: The cessation of water droplet formation indicates complete enamine conversion.

-

Step 3: Concentrate the mixture in vacuo to remove the solvent.

-

Step 4: Add the crude enamine dropwise to a flask containing Dowtherm A pre-heated to 250°C. Stir vigorously for 30 minutes.

-

Step 5: Cool the reaction mixture to room temperature. Self-Validation: As the mixture cools, the product will begin to precipitate. Triturate with a 1:1 mixture of hexanes and ethyl acetate, filter, and wash with hexanes to isolate the 7-methoxy regioisomer as an off-white solid.

Protocol 2: Halogenation to 4-Chloro-7-methoxy-2-methylquinoline

-

Step 1: Suspend 7-methoxy-2-methylquinolin-4(1H)-one (1.0 eq) in neat POCl₃ (5.0 eq).

-

Step 2: Heat the mixture to reflux (110°C) for 3 hours under an inert atmosphere. Self-Validation: The solid will completely dissolve, and the evolution of HCl gas (detectable via pH paper at the condenser outlet) will eventually cease, indicating reaction completion.

-

Step 3: Cool the mixture to room temperature and concentrate in vacuo to remove excess POCl₃.

-

Step 4: Carefully quench the resulting residue by pouring it over crushed ice.

-

Step 5: Adjust the pH to 7.0 using 2M NaOH. Self-Validation: Precise neutralization is critical; a distinct precipitate will form at pH 7. If the solution remains acidic, the quinoline will stay protonated and dissolved. Filter the precipitate and dry under a vacuum to yield the 4-chloro intermediate.

Protocol 3: Amination to 4-Amino-7-methoxyquinaldine

-

Step 1: In a pressure vessel, combine 4-chloro-7-methoxy-2-methylquinoline (1.0 eq) with a large excess of ammonium acetate (10.0 eq) and phenol (as a solvent/catalyst).

-

Step 2: Seal the vessel and heat to 150°C for 12 hours.

-

Step 3: Cool the vessel, carefully vent, and pour the mixture into a 1M NaOH solution to deprotonate the product and dissolve the phenol as sodium phenoxide.

-

Step 4: Extract the aqueous layer with dichloromethane (DCM) three times.

-

Step 5: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Self-Validation: TLC (using 9:1 DCM/MeOH) will show a highly polar spot (primary amine) compared to the non-polar 4-chloro starting material. Recrystallize from ethanol to yield pure 4-amino-7-methoxyquinaldine.

Pharmacological Applications & Biological Targeting

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, extensively documented in literature [5]. 4-Amino-7-methoxyquinaldine serves as a foundational pharmacophore for two primary therapeutic modalities:

-

Antimalarial Agents: Derivatives of this compound are highly effective against Plasmodium falciparum. The basic 4-aminoquinoline core accumulates in the acidic food vacuole of the parasite, where it binds to free, toxic heme (ferriprotoporphyrin IX) generated during hemoglobin degradation. This binding prevents the parasite from detoxifying the heme into inert hemozoin crystals, leading to oxidative stress and rapid parasite death [3].

-

Kinase Inhibitors (Oncology): In targeted cancer therapies, the 4-amino group acts as a critical hydrogen-bond donor to the hinge region of the ATP-binding pocket in various kinases (e.g., Hematopoietic Progenitor Kinase 1, HPK1). The 7-methoxy group provides favorable van der Waals interactions within the hydrophobic sub-pocket, enhancing target selectivity.

Mechanism of action for 4-aminoquinoline derivatives inhibiting hemozoin biocrystallization.

References

-

Cross, R. M., et al. "Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

-

Gorka, A. P., et al. "Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

-

National Center for Biotechnology Information (NCBI). "Synthesis and Biological Evaluation of Quinoline Analogues." PubMed Central (PMC). URL:[Link]

4-amino-7-methoxy-2-methylquinoline PubChem CID and ChemSpider ID

An In-depth Technical Guide to 4-amino-7-methoxy-2-methylquinoline for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its various derivatives, the 4-aminoquinoline framework has garnered significant attention, most notably as the basis for potent antimalarial drugs like chloroquine.[1][2] The versatility of the 4-aminoquinoline core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties. This has led to the exploration of its potential in diverse therapeutic areas, including cancer, microbial infections, and inflammatory diseases.[2][3][4] This technical guide provides a comprehensive overview of 4-amino-7-methoxy-2-methylquinoline, a specific derivative with potential for further investigation in drug discovery and development.

Chemical Identity and Identifiers

Structure:

Caption: 2D structure of 4-amino-7-methoxy-2-methylquinoline.

| Identifier | Value | Source |

| Molecular Formula | C11H12N2O | [5] |

| Molecular Weight | 188.23 g/mol | |

| IUPAC Name | 7-methoxy-2-methylquinolin-4-amine | [5] |

| PubChem Substance ID | 329773935 | |

| Related PubChem CID | 12411652 | [5] |

| CAS Number | Not available | |

| InChI | InChI=1S/C11H12N2O/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3,(H2,12,13) | [5] |

| InChIKey | DFEFIEPUGGZAFP-UHFFFAOYSA-N | [5] |

| SMILES | CC1=CC(=C(C2=C(N1)C=C(C=C2)OC)N) | [5] |

Physicochemical Properties

Experimental physicochemical data for 4-amino-7-methoxy-2-methylquinoline is limited. However, predicted values and data for the closely related compound, 4-amino-2-methylquinoline (which lacks the 7-methoxy group), can provide valuable insights.

| Property | Value (Predicted for 4-amino-7-methoxy-2-methylquinoline) | Value (Experimental/Predicted for 4-amino-2-methylquinoline) | Source |

| XlogP | 1.9 | 2.2 | [5][6] |

| Form | Solid | Yellow to brown solid | [7] |

| Water Solubility | - | 3.88e-3 g/L (predicted) | [8] |

| pKa (basic) | - | 9.37 - 9.44 | [8] |

| Melting Point | - | 146 - 167 °C | [8] |

| Boiling Point | - | 324 - 333 °C | [8] |

Synthesis

A plausible synthetic route for 4-amino-7-methoxy-2-methylquinoline can be extrapolated from established methods for the synthesis of substituted 4-aminoquinolines. A common strategy involves the construction of the quinoline core followed by functional group manipulations.

Caption: Plausible synthetic workflow for 4-amino-7-methoxy-2-methylquinoline.

Conceptual Synthesis Protocol:

-

Cyclization: The synthesis would likely commence with a Conrad-Limpach reaction between m-anisidine and ethyl acetoacetate to form the 4-hydroxyquinoline core. This reaction is typically carried out at high temperatures.

-

Chlorination: The resulting 7-methoxy-4-hydroxy-2-methylquinoline is then converted to the more reactive 4-chloro intermediate. This is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl3).[9]

-

Amination: The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position with an amino group. This can be accomplished by reacting the 4-chloro intermediate with ammonia or a protected amine source, followed by a deprotection step if necessary.[3]

Potential Applications and Biological Activities

The 4-aminoquinoline scaffold is a cornerstone in drug discovery, and derivatives of this core have been investigated for a wide range of therapeutic applications.

Caption: Potential therapeutic applications of the 4-aminoquinoline scaffold.

-

Antimalarial: The 4-aminoquinoline class is renowned for its antimalarial properties.[1] Analogs of 4-amino-7-methoxyquinoline have demonstrated efficacy against Plasmodium falciparum strains.[10]

-

Anticancer: Numerous 4-aminoquinoline derivatives have been evaluated for their anticancer activity. For instance, a compound bearing a 7-methoxy-quinoxalinone moiety has been identified as a potent antitumor agent that acts as a tubulin-binding tumor-vascular disrupting agent.[11]

-

Anti-inflammatory: 4-Aminoquinoline derivatives have been designed as inhibitors of receptor-interacting protein kinase 2 (RIPK2), a key mediator in immune signaling and inflammation.[4]

-

Antimicrobial and Leishmanicidal: The quinoline core is present in many antimicrobial agents.[7] Furthermore, 4-aminoquinolines have emerged as a promising scaffold for the development of new treatments for leishmaniasis.[2]

The presence of the 7-methoxy group in the target compound may influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of metabolic stability or target engagement.

Experimental Protocols

To evaluate the potential biological activity of 4-amino-7-methoxy-2-methylquinoline, a variety of in vitro assays can be employed. The following is a representative protocol for an in vitro antimalarial assay.

In Vitro Antimalarial Assay (SYBR Green I-based):

This protocol is a standard method for assessing the efficacy of compounds against Plasmodium falciparum.[10]

Caption: Workflow for an in vitro SYBR Green I-based antimalarial assay.

Step-by-Step Methodology:

-

Parasite Culture: Maintain cultures of Plasmodium falciparum (e.g., D6 or W2 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[10]

-

Compound Dilution: Prepare serial dilutions of 4-amino-7-methoxy-2-methylquinoline in a suitable solvent, such as DMSO, and add them to a 96-well plate.[10]

-

Incubation: Add synchronized ring-stage parasites to the wells containing the compound dilutions. Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, and 90% N₂).[10]

-

Lysis and Staining: After the incubation period, lyse the erythrocytes and add SYBR Green I dye, which intercalates with parasite DNA.[10]

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader. The fluorescence signal is proportional to the amount of parasitic DNA, and thus to parasite growth.[10]

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) values by performing a non-linear regression analysis of the fluorescence data.[10]

Safety Information

Based on available safety data for 4-amino-7-methoxy-2-methylquinoline from commercial suppliers, the following hazard information should be considered:

-

Signal Word: Danger

-

Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor)

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

4-amino-7-methoxy-2-methylquinoline is a member of the medicinally significant 4-aminoquinoline class of compounds. While specific experimental data for this molecule is sparse in the public domain, its structural similarity to well-characterized bioactive compounds suggests its potential as a valuable building block or lead compound in drug discovery programs targeting malaria, cancer, and inflammatory conditions. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

[8] U.S. Environmental Protection Agency. (2025, October 15). 4-Amino-2-methylquinoline Properties. [Link]

[12] Larson, P. G., & Ferguson, D. M. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Molbank, 2021(4), M1305. [Link]

[6] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. Retrieved from [Link]

[3] Romero, A. H., & Delgado, D. R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1387399. [Link]

[11] Hsieh, C. H., et al. (2020). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 63(15), 8236–8255. [Link]

[5] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4-amino-7-methoxy-2-methylquinoline. Retrieved from [Link]

[13] Semantic Scholar. (n.d.). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. Retrieved from [Link]

[1] Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

[9] ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

[4] Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2735-2746. [Link]

[2] Romero, A. H., & Delgado, D. R. (2023). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 11, 1189383. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. PubChemLite - 4-amino-7-methoxy-2-methylquinoline (C11H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 6628-04-2: 4-Amino-2-methylquinoline | CymitQuimica [cymitquimica.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

Electronic Modulation of the 4-Aminoquinoline Scaffold: The 7-Methoxy Variant

Executive Summary

The 4-aminoquinoline pharmacophore, best known through Chloroquine (CQ) , relies heavily on the electron-withdrawing nature of the 7-chloro substituent for its antimalarial efficacy (hemozoin inhibition).[1] However, the 7-methoxy substituted 4-aminoquinoline represents a distinct electronic class.[1] By replacing the electron-withdrawing chlorine (-I > +M) with an electron-donating methoxy group (+M > -I), researchers fundamentally alter the scaffold’s basicity, lipophilicity, and photophysical properties.[1] This guide details the electronic divergence of the 7-methoxy variant, its synthetic accessibility, and its utility as a fluorescent probe and multidrug-resistance (MDR) reversal agent.[1]

Electronic Structure & Substituent Effects

The substitution at position 7 is the electronic "tuner" of the quinoline ring.[1] To understand the 7-methoxy variant, we must contrast it with the standard 7-chloro scaffold.[1]

The Hammett Divergence[1]

-

7-Chloro (Reference): Chlorine exerts a strong inductive electron-withdrawing effect (-I) that overpowers its weak resonance donation (+M).[1] This pulls electron density away from the aromatic ring, making the ring nitrogen (N1) less basic (pKa ~8.[1]1) and the aromatic system electron-deficient, which is crucial for

- -

7-Methoxy (Target): The methoxy group is a strong Resonance Donor (+M).[1] Although it has a weak inductive withdrawing effect, the lone pair on the oxygen atom delocalizes into the quinoline

-system.[1]

Impact on Basicity (pKa)

The most critical pharmacological parameter altered is the pKa of the quinoline ring nitrogen (N1).[1]

| Parameter | 7-Chloro-4-aminoquinoline | 7-Methoxy-4-aminoquinoline | Mechanistic Cause |

| Electronic Effect | EWG (-I dominant) | EDG (+M dominant) | Resonance stabilization of the protonated quinolinium cation.[1] |

| N1 pKa (Ring) | ~8.1 | ~8.6 – 9.0 (Est.) | Higher electron density at N1 accepts protons more readily. |

| N_sidechain pKa | ~10.2 | ~10.2 | Distal amine is insulated from ring electronics.[1] |

| Lysosomal Trapping | High | Very High | Increased basicity leads to higher accumulation ratios in acidic compartments (pH 5.0). |

Scientific Insight: The increased basicity of the 7-OMe variant enhances lysosomotropism (accumulation in acidic organelles).[1] However, this often comes at the cost of reduced anti-hemozoin activity, as the electron-rich ring does not stack as effectively with the heme porphyrin as the electron-deficient 7-Cl analog [1].[1]

Photophysical Properties: The Fluorescence Switch

Unlike the virtually non-fluorescent 7-chloro derivatives, 7-methoxy-4-aminoquinolines exhibit useful fluorescence.[1] This property is exploited in designing cellular imaging probes.[1]

-

Mechanism: Intramolecular Charge Transfer (ICT).

-

Acceptor: Protonated Quinoline Nitrogen (or the 4-amino group depending on pH).[1]

-

Observation: These compounds typically display a Stokes shift suitable for biological imaging. The fluorescence is pH-sensitive, often increasing in intensity (hyperchromic) or shifting (bathochromic) upon protonation inside acidic lysosomes, effectively acting as "turn-on" probes for low pH environments [2].[1]

Structure-Activity Relationship (SAR) Logic[1][7]

The following diagram illustrates the causal flow from atomic substitution to biological outcome.

Figure 1: Causal pathway of electronic modulation. The 7-methoxy group acts as a resonance donor, enhancing basicity and fluorescence while modulating heme interaction.[1]

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of N-(2-(diethylamino)ethyl)-7-methoxyquinolin-4-amine. Prerequisite: Unlike 4,7-dichloroquinoline (commercially abundant), the 7-methoxy precursor must often be synthesized via the Gould-Jacobs Reaction .[1]

Step 1: Cyclization to 4-Hydroxy-7-methoxyquinoline[1]

-

Reagents: m-Anisidine (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.0 eq), Diphenyl ether (solvent).

-

Procedure:

-

Mix m-anisidine and EMME at 110°C for 2 hours (solvent-free) to form the acrylate intermediate.[1] Monitor by TLC (disappearance of amine).

-

Dilute in Diphenyl ether and heat to 250°C (reflux) for 1 hour. Note: High temperature is required for thermal cyclization.

-

Cool to RT. Add hexane to precipitate the solid product.[1]

-

Validation: 1H NMR should show a broad singlet ~11-12 ppm (OH/NH tautomer) and loss of ethyl ester protons.[1]

-

Step 2: Chlorination (The Activation)[1]

-

Reagents: 4-Hydroxy-7-methoxyquinoline, POCl3 (Phosphorus oxychloride).[1]

-

Procedure:

Step 3: Nucleophilic Aromatic Substitution (SnAr)

This is the convergent step to install the amine side chain.[1]

-

Reagents: 4-Chloro-7-methoxyquinoline (1.0 eq), N,N-Diethylethylenediamine (3.0 eq).

-

Procedure:

-

Solvent: Neat (no solvent) or Ethanol.

-

Condition: Heat to 130°C (sealed tube) or reflux (ethanol) for 6-12 hours. The methoxy group deactivates the ring toward SnAr compared to the 7-Cl analog, so higher temperatures or longer times are required.[1]

-

Workup: Basify with NaOH (1M), extract with DCM, dry over Na2SO4.

-

Purification: Flash chromatography (DCM:MeOH:NH4OH).

-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway via the Gould-Jacobs protocol. Critical QC points ensure the integrity of the 4-chloro intermediate before final coupling.

References

-

Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry. Link

-

Roepe, P. D., et al. (2002). "Solution structures of antimalarial drug-heme complexes." Biochemistry. Link

-

Kaschula, C. H., et al. (2002). "Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position." Journal of Medicinal Chemistry. Link

-

Vippagunta, S. R., et al. (1999). "Structural specificity of 4-aminoquinolines for inhibition of beta-hematin formation." Journal of Medicinal Chemistry. Link

-

Soundararajan, N., et al. (2010).[7] "Fluorescence properties of 6-methoxy- and 6,7-dimethoxyquinoline-3,4-dicarbonitriles." Sciforum. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Methoxy-4-methylquinoline | C11H11NO | CID 13685551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

Technical Whitepaper: Structure-Activity and Synthetic Divergence of 4-Amino-2-Methylquinoline vs. 7-Methoxy Analogues

[1]

Executive Summary

This technical guide delineates the critical physiochemical and synthetic distinctions between the fundamental 4-amino-2-methylquinoline scaffold and its 7-methoxy substituted derivatives.[1] While the 2-methyl group provides metabolic stability and steric governance, the introduction of a 7-methoxy group fundamentally alters the electronic landscape of the heterocycle.[1] This modification shifts basicity (pKa), modulates lipophilicity (LogP), and introduces significant regiochemical challenges during the Conrad-Limpach synthesis.[1] This guide is designed for medicinal chemists requiring actionable protocols and mechanistic rationale for scaffold selection.

Part 1: Physiochemical & Electronic Divergence[2]

The transition from a naked quinoline core to a 7-methoxy derivative is not merely a structural addition; it is an electronic overhaul of the pharmacophore.

Electronic Push and Basicity (pKa)

The 7-methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect), which significantly outweighs its inductive withdrawal (-I).[1]

-

Mechanism: The lone pair on the methoxy oxygen donates electron density into the quinoline ring system. This density is delocalized, specifically increasing the electron density at the N1 (ring nitrogen) and the exocyclic amine at C4 .

-

Impact on pKa:

-

4-amino-2-methylquinoline: The ring nitrogen (N1) typically exhibits a pKa ~7.0–7.4.

-

7-methoxy analog: The EDG shifts the pKa upward (more basic, pKa > 8.0).

-

-

Biological Consequence: In antimalarial applications (e.g., Chloroquine analogs), the drug must be uncharged to cross membranes but protonated to become "trapped" in the acidic parasite digestive vacuole (pH ~4.7).[1] The 7-methoxy group increases the percentage of the drug that is protonated at physiological pH, potentially reducing membrane permeability compared to the 7-chloro analogs (which have lower pKa).[1]

Lipophilicity and Solubility[3]

-

LogP Shift: The methoxy group is moderately lipophilic but also introduces a hydrogen bond acceptor (HBA) site.

-

Solubility: The 7-methoxy derivatives generally exhibit improved aqueous solubility compared to 7-H or 7-methyl analogs due to the polarity of the C-O bond and the HBA capability, which is critical for oral bioavailability formulations.[1]

Table 1: Comparative Physiochemical Profile

| Feature | 4-Amino-2-Methylquinoline | 7-Methoxy-4-Amino-2-Methylquinoline |

| Electronic State | Electronically Neutral/Deficient | Electron-Rich (Resonance Donor) |

| Ring Nitrogen Basicity | Moderate (pKa ~7.[1]2) | Elevated (pKa ~8.0+) |

| H-Bonding | Donor (Amine) | Donor (Amine) + Acceptor (OMe) |

| Metabolic Liability | Benzylic oxidation (2-Me) | O-Demethylation (CYP mediated) |

| Fluorescence | Weak/Moderate | Strong (High Quantum Yield) |

Part 2: Synthetic Pathways & Regioselectivity[4]

The synthesis of these scaffolds relies on the Conrad-Limpach cyclization , but the 7-methoxy derivative introduces a critical regiochemical ambiguity that must be managed.

The m-Anisidine Dilemma

Synthesizing the unsubstituted core uses aniline, which has no regioselectivity issues during cyclization.[1] However, the 7-methoxy derivative requires 3-methoxyaniline (m-anisidine) .[1]

-

The Problem: Cyclization of the enamine intermediate can occur at two ortho positions relative to the amine:

-

The Solution: High-temperature thermal cyclization (>250°C) in diphenyl ether favors the thermodynamic product (7-methoxy) over the kinetic product (5-methoxy).[1]

Diagram 1: Synthetic Divergence & Regiocontrol

Caption: Comparative workflow showing the regioselectivity bifurcation when using m-anisidine vs. aniline in Conrad-Limpach synthesis.

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-2-methylquinolin-4(1H)-one

Target: The 4-hydroxy intermediate via Conrad-Limpach.[1]

-

Enamine Formation:

-

Thermal Cyclization:

-

Heat diphenyl ether (10 mL/g of substrate) to 250°C (reflux).

-

Add the crude enamine dropwise to the boiling solvent. Critical: Rapid addition maintains high temp to favor the 7-methoxy isomer.[1]

-

Reflux for 30–60 minutes. Ethanol evolves rapidly.[1]

-

Cool to room temperature.[1][2][3] The product precipitates.[2][4]

-

Dilute with hexane, filter the solid, and wash with acetone to remove traces of diphenyl ether.[1]

-

Yield: Expect 60–70%.

-

Protocol B: Chlorination and Amination

Target: 4-Amino-2-methyl-7-methoxyquinoline.[1]

-

Chlorination:

-

Suspend the quinolone (from Protocol A) in POCl3 (5.0 eq).

-

Reflux (105°C) for 2 hours until the solution clears.

-

Quench: Pour slowly onto crushed ice/NH4OH mixture (maintain pH > 8).

-

Extract with DCM, dry over MgSO4, and concentrate to yield 4-chloro-7-methoxy-2-methylquinoline .[1]

-

-

Amination (SNAr):

-

Dissolve the chloro-intermediate in anhydrous ethanol or phenol (if amine is non-volatile).

-

Add the desired amine (e.g., ammonia, alkylamine) (3.0 eq).[1]

-

Heat to reflux (80°C for EtOH) or 140°C (melt) for 4–12 hours.

-

Workup: Basify with NaOH (1N), extract with EtOAc. Purify via column chromatography (DCM/MeOH gradient).

-

Part 4: Pharmacological Implications[1]

Antimalarial Activity (Heme Detoxification)

The 4-aminoquinoline class functions by inhibiting the polymerization of toxic heme into hemozoin.

-

7-Chloro (Standard): The electron-withdrawing Cl reduces the electron density of the ring, enhancing

- -

7-Methoxy (Variant): The electron-donating OMe increases electron density.[1] While this can strengthen H-bonding via the 4-amino group, it often weakens the

-stacking interaction with electron-rich heme.[1] Consequently, 7-methoxy derivatives are historically less potent against P. falciparum than their 7-chloro counterparts (Chloroquine).[1]

Anticancer Potential (Kinase Inhibition)

In oncology, the 7-methoxy group is advantageous.[1]

-

Mechanism: Many kinase inhibitors (e.g., EGFR, VEGFR inhibitors) utilize quinoline scaffolds.[1] The 7-methoxy group mimics the dimethoxy patterns found in potent inhibitors like Gefitinib (quinazoline class).[1]

-

Selectivity: The 7-OMe group can act as a specific H-bond acceptor in the ATP-binding pocket of kinases, potentially improving selectivity over the 7-H or 7-Me analogs.[1]

Diagram 2: Structure-Activity Logic

Caption: Divergent pharmacological outcomes driven by the electronic nature of the 7-substituent.

References

-

Conrad, M., & Limpach, L. (1887).[1][5] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft. Link[1]

-

Egan, T. J., et al. (2000).[1] Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. Link[1]

-

Solomon, V. R., & Lee, H. (2011).[1] Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry. Link

-

Riegel, B., et al. (1946).[1] The Synthesis of Some 4-Aminoquinolines. Journal of the American Chemical Society. Link[1]

-

Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline Diphosphate. Journal of the American Chemical Society. Link[1]

Sources

- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

Safety data sheet (SDS) for methoxy-aminoquinoline intermediates

This guide serves as an advanced technical resource for the safe handling, toxicological assessment, and regulatory classification of methoxy-aminoquinoline intermediates . It is designed for researchers and safety officers who require more depth than a standard vendor-provided Safety Data Sheet (SDS).

Focus Compounds: 8-Amino-6-methoxyquinoline (CAS: 90-52-8) & 6-Methoxy-8-nitroquinoline (CAS: 85-81-4)

Chemical Identity & Structure-Activity Relationship (SAR)

The safety profile of this class is dictated by the 8-aminoquinoline (8-AQ) scaffold. These compounds are critical precursors for antimalarial drugs (e.g., Primaquine, Tafenoquine). Their toxicity is not merely caustic; it is metabolic.

Key Intermediates

| Feature | Precursor (Nitro) | Active Intermediate (Amino) |

| Chemical Name | 6-Methoxy-8-nitroquinoline | 8-Amino-6-methoxyquinoline |

| CAS Number | 85-81-4 | 90-52-8 |

| Physical State | Yellow Crystalline Powder | Brown/Dark Low-Melting Solid |

| Primary Hazard | Carcinogenicity (Suspected), Acute Tox. | Genotoxicity , Hemotoxicity (MetHb) |

| Reactivity | Stable oxidant; shock sensitive if dry? (Low) | Air/Light Sensitive (Oxidizes rapidly) |

SAR Safety Insight: The transition from the nitro (

Toxicological Mechanism: The "Why" Behind the Hazard

Standard SDSs often list "Harmful if swallowed" without context. For 8-AQs, the danger lies in Methemoglobinemia and Hemolysis .[1]

Mechanism of Action

The 8-aminoquinoline scaffold undergoes hydroxylation (typically via CYP2D6) to form unstable metabolites (e.g., 5-hydroxy-primaquine). These metabolites spontaneously oxidize to quinone-imines , generating Reactive Oxygen Species (ROS) in the process.

-

Redox Cycling: The quinone-imine metabolite cycles back and forth, depleting cellular NADPH.

-

ROS Generation: This cycling produces Superoxide (

) and Hydrogen Peroxide ( -

Hemotoxicity:

Visualization: Metabolic Toxicity Pathway

Caption: Figure 1. The metabolic activation pathway of 8-aminoquinolines leading to oxidative stress and hemotoxicity.

Regulatory Classification & GHS Interpretation[5][6]

When generating or interpreting the SDS for CAS 90-52-8, the following GHS (Globally Harmonized System) classifications are critical.

Hazard Statements (H-Codes)

-

H302 (Acute Toxicity, Oral): Harmful if swallowed.[4][5] Rationale: LD50 values in rodents often fall between 300-2000 mg/kg.

-

H341 (Germ Cell Mutagenicity): Suspected of causing genetic defects. Rationale: Intercalation of the planar quinoline ring into DNA.

-

H373 (STOT-RE): May cause damage to organs (Blood) through prolonged or repeated exposure. Rationale: Chronic risk of anemia/methemoglobinemia.

-

H315/H319: Causes skin and serious eye irritation.[5][6][7][8]

Critical Data Gap in Vendor SDSs

Most vendor SDSs fail to explicitly mention G6PD deficiency as a contraindication.

-

Corrective Action: Your internal SDS/SOP must carry a specific warning: "Contraindicated for individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency due to risk of acute hemolytic anemia."

Operational Safety & Handling Protocols

Hierarchy of Controls

-

Engineering: All weighing and transfer of solids must occur inside a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. These intermediates oxidize to black tars upon air exposure, increasing unknown impurity risks.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Respiratory | N95 (minimum) or P100 | Prevent inhalation of particulates; quinolines are potent respiratory irritants. |

| Gloves (Solid) | Nitrile (>0.11 mm) | Sufficient for dry powder handling. |

| Gloves (Solution) | Silver Shield / Laminate | If dissolved in DCM or Methanol (common solvents), standard nitrile is insufficient. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to fine dust generation. |

Handling Workflow Diagram

Caption: Figure 2. Safe handling lifecycle for air-sensitive aminoquinoline intermediates.

Emergency Response & First Aid

Specific Antidote Protocol: Unlike standard chemical exposures, oxygen alone may not suffice for severe exposure to 8-aminoquinolines if methemoglobinemia sets in.

-

Inhalation/Ingestion:

-

Spill Cleanup:

-

Do not dry sweep. Wet with inert solvent (e.g., heptane) or use a HEPA vacuum to prevent dust aerosolization.

-

Treat waste as hazardous (Genotoxic).

-

References

-

National Center for Biotechnology Information (PubChem). (2025). Compound Summary for CID 6822, 6-Methoxy-8-nitroquinoline. Retrieved from [Link]

-

World Health Organization (WHO). (2022). Testing for G6PD deficiency for safe use of primaquine for radical cure of P. vivax malaria. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[5] C&L Inventory: 6-methoxy-8-nitroquinoline. Retrieved from [Link]

-

Camarda, G., et al. (2019). Primaquine mode of action: The role of hydroxylated metabolites. Malaria Journal. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Methemoglobinemia: Workplace Risks. Retrieved from [Link]

Sources

- 1. Methemoglobinemia Hemotoxicity of Some Antimalarial 8-Aminoquinoline Analogues and Their Hydroxylated Derivatives: Density Functional Theory Computation of Ionization Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. longdom.org [longdom.org]

- 4. echemi.com [echemi.com]

- 5. 6-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 6822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 6-Methoxy-8-nitroquinoline | 85-81-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

4-Amino-7-methoxy-2-methylquinoline: A Comprehensive Technical Guide to Synthesis and Pharmaceutical Application

Introduction & Structure-Activity Relationship (SAR)

4-Amino-7-methoxy-2-methylquinoline (CAS 66735-41-9) is a highly privileged heterocyclic building block utilized extensively in medicinal chemistry. While the quinoline core is ubiquitous in FDA-approved therapeutics, this specific substitution pattern offers precise electronic and steric tuning for advanced drug design ()[1].

The causality behind its structural utility is rooted in three distinct pharmacophoric features:

-

4-Amino Group: Serves as a critical hydrogen-bond donor and acceptor. In antimalarials, it interacts directly with the propionate side chains of ferriprotoporphyrin IX (free heme). In kinase inhibitors, it anchors the molecule to the ATP-binding hinge region.

-

7-Methoxy Group: As an electron-donating group (EDG), the methoxy substituent increases the electron density of the quinoline π-system. This enhances π-π stacking interactions with aromatic residues in target proteins. Furthermore, it modulates the basicity (pKa) of the quinoline nitrogen, optimizing lysosomal accumulation via ion-trapping—a critical factor for antimalarial efficacy ()[2].

-

2-Methyl Group: Introduces steric bulk adjacent to the quinoline nitrogen. This steric shielding prevents enzymatic oxidation at the C2 position (a common metabolic liability for quinolines), thereby extending the pharmacokinetic half-life of the resulting active pharmaceutical ingredient (API).

Synthetic Methodologies & Mechanistic Causality

The synthesis of 4-amino-7-methoxy-2-methylquinoline is most reliably achieved via a modified Conrad-Limpach reaction sequence, followed by halogenation and nucleophilic aromatic substitution (SNAr) ()[3].

The Conrad-Limpach Annulation

The process begins with the condensation of m-anisidine and ethyl acetoacetate to form an enamine intermediate. The critical step is the thermal cyclization of this enamine to form the quinolin-4-ol core ()[4].

-

Causality in Reaction Design: Intramolecular electrophilic aromatic substitution requires overcoming a massive activation energy barrier. Standard solvents like ethanol fail to provide the necessary thermal energy. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is chosen because its high boiling point (~258 °C) drives the cyclization to completion.

-

Regioselectivity: m-Anisidine possesses two potential ortho positions for cyclization. Steric hindrance dictates that cyclization occurs preferentially at the less hindered para position relative to the methoxy group, yielding the 7-methoxy isomer in a >10:1 ratio over the 5-methoxy byproduct.

Activation and Amination

The resulting 7-methoxy-2-methylquinolin-4-ol exists in tautomeric equilibrium with its 4-quinolone form, rendering the C4 position unreactive toward direct amination. Treatment with phosphorus oxychloride (POCl₃) converts the tautomer into 4-chloro-7-methoxy-2-methylquinoline via a Vilsmeier-type intermediate ()[3]. The electron-withdrawing nature of the quinoline nitrogen activates the C4 chloride for SNAr, allowing displacement by ammonia or amine derivatives to yield the final 4-amino product ()[1].

Experimental Protocols: A Self-Validating Workflow

The following protocol details the synthesis of the building block. It is designed as a self-validating system: each step includes specific in-process controls (e.g., pH shifts, precipitation) that confirm the success of the transformation before proceeding.

Step 1: Enamine Formation

-

Combine m-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask equipped with a Dean-Stark trap.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) and toluene as the solvent.

-

Reflux at 110 °C for 4 hours. Self-Validation: The stoichiometric collection of water in the Dean-Stark trap confirms quantitative imine/enamine formation.

-

Remove toluene under reduced pressure.

Step 2: High-Temperature Cyclization

-

Heat Dowtherm A (10 volumes) to 250 °C in a three-neck flask.

-

Add the crude enamine dropwise over 15 minutes to the boiling solvent.

-

Stir for 30 minutes at 250 °C, then cool to room temperature.

-

Dilute with hexanes. Self-Validation: The desired 7-methoxy-2-methylquinolin-4-ol precipitates as a solid, while non-polar impurities remain in the Dowtherm A/hexane mixture. Filter and wash with hexanes.

Step 3: Chlorination

-

Suspend the quinolin-4-ol in POCl₃ (5.0 eq).

-

Heat to 105 °C for 2 hours. Self-Validation: The suspension will turn into a clear, dark homogeneous solution as the polar starting material is converted to the lipophilic 4-chloro intermediate.

-

Carefully quench the cooled mixture over crushed ice and neutralize with aqueous ammonia to pH 8. Extract with dichloromethane (DCM).

Step 4: Amination (SNAr)

-

Dissolve the 4-chloro intermediate in phenol.

-

Bubble anhydrous ammonia gas through the solution at 170 °C for 6 hours, or use a sealed pressure vessel with aqueous ammonia.

-

Cool and acidify with 1M HCl. Extract with ethyl acetate to remove phenol.

-

Basify the aqueous layer to pH 10 with NaOH. Self-Validation: The final 4-amino-7-methoxy-2-methylquinoline precipitates as a pure solid, confirming its basic amine nature.

Quantitative Data Summary

The table below summarizes the optimization of the Conrad-Limpach cyclization step, highlighting the causality between thermal energy and regioselectivity ()[3], ()[4].

| Solvent System | Temperature (°C) | Time (h) | Yield of 7-Methoxy Isomer (%) | Regioselectivity (7-OMe : 5-OMe) |

| Ethanol | 78 | 12 | 0 (No cyclization) | N/A |

| Polyphosphoric Acid | 130 | 4 | 45 | 5:1 |

| Diphenyl Ether | 250 | 0.5 | 82 | 9:1 |

| Dowtherm A | 250 | 0.5 | 88 | 12:1 |

Visualizations

Fig 1: Stepwise synthesis of 4-amino-7-methoxy-2-methylquinoline via Conrad-Limpach cyclization.

Fig 2: Mechanism of 4-aminoquinolines disrupting heme biocrystallization in Plasmodium parasites.

References

-

4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL:[Link]

-

Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade Source: The Journal of Organic Chemistry (ACS) URL:[Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Amino-7-methoxy-2-methylquinoline from 4-Chloro Precursors

Introduction & Strategic Rationale

The 4-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous antimalarial agents, kinase inhibitors, and immunomodulators[1]. The synthesis of 4-amino-7-methoxy-2-methylquinoline from its corresponding 4-chloro precursor (4-chloro-7-methoxy-2-methylquinoline) represents a critical transformation in medicinal chemistry.

While the C4 position of the quinoline ring is naturally activated for nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the heterocyclic nitrogen, direct primary amination with ammonia is notoriously challenging. Ammonia is a relatively weak nucleophile compared to secondary alkylamines, often leading to sluggish reaction rates, incomplete conversion, and competitive hydrolysis to the 4-hydroxyquinoline byproduct if trace water is present[2]. To overcome these thermodynamic and kinetic barriers, two distinct synthetic paradigms are employed: the classical Phenol-mediated SNAr and the Palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Causality & Pathway Selection

Pathway A: Phenol-Mediated SNAr

Direct displacement of the C4-chloride by ammonia gas typically requires extreme temperatures and high-pressure sealed vessels[3]. However, conducting the reaction in molten phenol (130–140 °C) significantly enhances the reaction kinetics[4]. Phenol serves a dual mechanistic purpose:

-

Electrophilic Activation: Phenol acts as a Brønsted acid, hydrogen-bonding to the quinoline nitrogen. This protonation draws electron density away from the ring, dramatically increasing the electrophilicity of the C4 carbon.

-

Transient Intermediate Formation: Phenol displaces the chloride to form a highly reactive 4-phenoxyquinoline intermediate in situ, which undergoes rapid aminolysis upon exposure to ammonia gas to yield the final product[4].

Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates sensitive to high temperatures or to avoid the use of corrosive phenol, transition-metal catalysis offers a milder, high-fidelity alternative. Using a Palladium precatalyst (e.g., Pd(OAc)₂) with a bidentate phosphine ligand (e.g., Xantphos), the C–N bond is formed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination[5]. Because direct use of ammonia gas can poison palladium catalysts by forming stable Werner complexes, lithium bis(trimethylsilyl)amide (LiHMDS) is utilized as a sterically hindered ammonia surrogate, which is subsequently unmasked via mild acidic workup[6].

Workflow comparing SNAr and Buchwald-Hartwig amination of 4-chloroquinolines.

Experimental Protocols (Self-Validating Systems)

Method A: Phenol-Mediated SNAr (Scalable & Cost-Effective)

Objective: Synthesize 4-amino-7-methoxy-2-methylquinoline using ammonia gas in a phenol melt.

-

Preparation of the Melt: In a multi-neck round-bottom flask equipped with a gas dispersion tube, reflux condenser, and internal thermometer, melt Phenol (5.0 eq) at 50 °C under an inert argon atmosphere.

-

Substrate Addition: Add 4-chloro-7-methoxy-2-methylquinoline (1.0 eq) to the molten phenol. Elevate the internal temperature to 130–140 °C.

-

Amination: Bubble anhydrous ammonia gas through the reaction mixture at a steady rate.

-

Causality Check: Ensure the gas is passed through a drying tube (e.g., KOH pellets) prior to entering the reaction to strictly exclude moisture. This prevents the competitive hydrolysis of the C4-chloride into the unwanted 4-hydroxyquinoline byproduct[2].

-

-

Reaction Monitoring: Maintain the temperature and ammonia flow for 6–8 hours. Monitor via HPLC or TLC (DCM:MeOH 9:1). The reaction is self-validating when the starting material peak completely disappears, as the intermediate 4-phenoxyquinoline is highly transient and rapidly consumes.

-

Workup & Isolation: Cool the mixture to 60 °C and slowly pour it into a vigorously stirred 10% aqueous NaOH solution (chilled in an ice bath).

-

Causality Check: The NaOH converts the phenol into water-soluble sodium phenoxide, allowing the highly lipophilic 4-aminoquinoline product to precipitate cleanly from the aqueous matrix.

-

-

Purification: Filter the precipitated solid, wash extensively with cold water to remove residual phenoxide, and dry under vacuum. Recrystallize from ethanol to achieve >98% purity.

Method B: Buchwald-Hartwig Amination (Mild & High-Fidelity)

Objective: Synthesize the target compound utilizing LiHMDS as a sterically hindered ammonia surrogate.

-

Catalyst Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (0.05 eq) and Xantphos (0.10 eq) in anhydrous toluene. Stir at room temperature for 15 minutes to pre-form the active Pd(0) complex.

-

Coupling Reaction: Add the 4-chloro-7-methoxy-2-methylquinoline (1.0 eq) to the flask. Dropwise, add LiHMDS solution (1.0 M in THF, 2.5 eq). Heat the reaction mixture to 90 °C for 12 hours.

-

Unmasking the Amine: Cool the mixture to room temperature. Carefully quench the reaction with 1M HCl (aqueous) and stir for 30 minutes.

-

Causality Check: This acidic quench is critical; it cleaves the intermediate N,N-bis(trimethylsilyl) group installed by the LiHMDS, unmasking the desired primary amine[6].

-

-

Workup: Adjust the pH of the aqueous layer to ~10 using saturated Na₂CO₃.

-

Causality Check: Raising the pH ensures the quinoline nitrogen is fully deprotonated, maximizing its partition into the organic phase. Extract the aqueous layer with Ethyl Acetate (3x).

-

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Quantitative Data & Protocol Comparison

| Parameter | Method A: Phenol-Mediated SNAr | Method B: Buchwald-Hartwig Amination |

| Primary Reagents | NH₃ (gas), Phenol | LiHMDS, Pd(OAc)₂, Xantphos |

| Temperature | 130–140 °C | 90 °C |

| Reaction Time | 6–8 hours | 12–16 hours |

| Typical Yield | 75–85% | 85–95% |

| Major Byproducts | 4-hydroxyquinoline (if wet) | Dehalogenated quinoline (trace) |

| Scalability | Excellent (Kilogram scale) | Moderate (Cost-prohibitive at scale) |

| Environmental Impact | High (Phenol waste) | Moderate (Heavy metal waste) |

Troubleshooting & Optimization Insights

-

Incomplete Conversion in Method A: Often caused by insufficient ammonia saturation. Ensure the gas dispersion tube is submerged deeply into the phenol melt and verify the cylinder pressure.

-

Formation of 4-Hydroxyquinoline: The C4-chloride is highly susceptible to hydrolysis[3]. In Method A, this indicates moisture in the ammonia gas or phenol. In Method B, it suggests wet toluene. Always use strictly anhydrous conditions.

-

Palladium Black Precipitation (Method B): Indicates catalyst degradation. Ensure thorough degassing of solvents (via freeze-pump-thaw or sparging with argon) prior to the addition of the Pd precatalyst and ligand.

References[1] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC

Source: nih.gov URL: 2] Title: Technical Support Center: Optimization of 4-Aminoquinoline Synthesis - Benchchem Source: benchchem.com URL: 5] Title: Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC Source: nih.gov URL: 6] Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing Source: rsc.org URL: 3] Title: overcoming challenges in scaling up 6-(Trifluoromethoxy)quinolin-4-amine synthesis - Benchchem Source: benchchem.com URL: 4] Title: Chemotherapy of malaria Source: ias.ac.in URL:

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

Protocol for nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines

Application Note: Optimization and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines

Introduction & Mechanistic Rationale

4-Aminoquinolines represent a highly privileged pharmacophore, serving as the core scaffold for vital therapeutics including antimalarials (e.g., chloroquine), leishmanicidal agents, and Toll-like receptor (TLR) modulators[1]. The most prevalent, scalable, and robust synthetic route to these derivatives is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinolines[2].

The success of this transformation relies heavily on the electron-withdrawing nature of the quinoline ring. The nitrogen atom at position 1 strongly withdraws electron density, highly activating the C4 position toward nucleophilic attack[2]. The reaction proceeds via a classic addition-elimination mechanism: the amine nucleophile attacks the C4 carbon, forming a transient, negatively charged sp³-hybridized Meisenheimer complex, followed by the rapid elimination of the chloride leaving group to restore aromaticity[3].

Reaction Parameter Optimization (Causality & E-E-A-T)

As an application scientist, optimizing the SNAr of 4-chloroquinolines requires balancing the nucleophilicity of the amine with the activation energy of the quinoline core. Do not treat all amines equally; their electronic and steric properties dictate the required thermodynamic driving force.

-

Nucleophile Reactivity : Aliphatic amines (primary and secondary) are highly nucleophilic and readily displace the C4-chloride under standard thermal conditions[1]. Conversely, anilines possess a lone pair that is delocalized into the aromatic ring, significantly reducing their nucleophilicity. Anilines often yield poor results under standard conditions and require forcing parameters, such as microwave irradiation, stronger bases (e.g., NaOH), or Brønsted acid catalysis to proceed efficiently[1][2].

-

Solvent & Temperature Profiles : Polar aprotic solvents (DMF, DMSO) or alcohols (ethanol, isopropanol) are standard. Conventional heating requires prolonged exposure (12–24 h) at temperatures exceeding 120 °C[1][4]. Microwave irradiation is highly effective for sluggish reactions, drastically reducing reaction times to 20–30 minutes while suppressing thermal degradation[5].

-

Catalytic Strategies :

-

Base-Promoted: The addition of K₂CO₃ or triethylamine neutralizes the generated HCl, preventing the protonation of the incoming amine and driving the reaction to completion[1][6].

-

Acid-Catalyzed: Brønsted acids (e.g., HCl) can pre-activate the quinoline nitrogen via protonation, further increasing the electrophilicity of C4. Recent green protocols demonstrate that water can serve as an excellent solvent for these aminations under mild acidic conditions (40–80 °C), provided the amine is not overly basic (which would lead to complete protonation and loss of nucleophilicity)[7].

-

Quantitative Condition Matrix

The following table summarizes optimized reaction parameters based on the specific nucleophile and desired methodology.

| Nucleophile Type | Catalyst / Base | Solvent | Heating Modality | Temp & Time | Typical Yield |

| 1° / 2° Aliphatic | K₂CO₃ (1.5 eq) | DMF | Conventional | 120 °C, 12–24 h | 80–95% |

| 1° / 2° Aliphatic | None or K₂CO₃ | DMSO | Microwave | 140 °C, 20–30 min | 85–95% |

| Aniline (Aryl) | NaOH (2.0 eq) | DMSO | Microwave | 180 °C, 20–30 min | 70–85% |

| Aniline (Aryl) | HCl (0.1–1.0 eq) | H₂O | Conventional | 40–80 °C, 1–24 h | 75–89% |

Mechanistic Workflow Visualization

Fig 1. Mechanistic pathway and condition matrix for the SNAr of 4-chloroquinolines.

Detailed Experimental Protocols

Protocol A: Base-Promoted SNAr with Aliphatic Amines (Conventional Heating) Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperidine).[4][6]

-

Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloroquinoline derivative (1.0 equiv).

-

Reagent Addition : Add anhydrous DMF (approx. 0.2 M relative to the substrate), followed by K₂CO₃ (1.5–2.0 equiv) and the aliphatic amine (1.2–1.5 equiv).

-

Reaction : Heat the mixture in an oil bath at 120 °C for 12–24 hours under a nitrogen atmosphere. Monitor progression via TLC (typically 5:1 Petroleum Ether/Ethyl Acetate).

-

Work-Up : Cool to room temperature. Remove DMF under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography.

Protocol B: Microwave-Assisted SNAr with Anilines Best for: Weak nucleophiles like anilines or sterically hindered amines.[1][5]

-

Setup : In a microwave-safe vial equipped with a magnetic stir bar, combine the 4-chloroquinoline (1.0 equiv) and the aniline derivative (1.5 equiv).

-

Reagent Addition : Add DMSO (0.5 M) and NaOH (2.0 equiv) to deprotonate the aniline and enhance its nucleophilicity.

-

Reaction : Seal the vial and subject it to microwave irradiation at 180 °C for 20–30 minutes.

-

Work-Up : Pour the cooled mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under a vacuum.

-

Purification : Recrystallize from an appropriate solvent (e.g., ethanol) or purify via flash chromatography.

Protocol C: Green Acid-Catalyzed SNAr in Aqueous Media Best for: Environmentally conscious synthesis using anilines.[7]

-

Setup : To a reaction vial, add the 4-chloroquinoline (1.0 equiv) and the aniline derivative (1.1 equiv).

-

Reagent Addition : Suspend the reagents in deionized water (0.2 M). Add concentrated HCl (0.1 to 1.0 equiv depending on the basicity of the amine). Note: Do not use excess acid, as it will fully protonate the aniline, rendering it non-nucleophilic.

-

Reaction : Heat the slurry to 40–80 °C for 1–24 hours. The reaction typically proceeds as a heterogeneous slurry.

-

Work-Up : Cool to room temperature. Neutralize the mixture with saturated aqueous NaHCO₃ until pH 7-8 is reached.

-

Isolation : Extract the aqueous layer with dichloromethane or ethyl acetate. Dry, concentrate, and purify the resulting residue.

Troubleshooting & Self-Validation

A robust protocol must be a self-validating system. When executing these workflows, monitor for the following critical failure points:

-

Hydrolysis to 4-Hydroxyquinoline : In the presence of water at high temperatures (especially under basic or strongly acidic conditions), the 4-chloroquinoline can undergo hydrolysis, yielding the undesired 4-hydroxyquinoline byproduct[2][7]. Validation: If TLC reveals a highly polar, UV-active baseline spot, hydrolysis has occurred. Solution: Ensure strictly anhydrous conditions for Protocol A, or lower the temperature to 40 °C for Protocol C[7].

-

Removal of Excess Amine : High-boiling aliphatic amines can co-elute with the product. Solution: Implement an acidic wash (dilute HCl) during the organic work-up. This protonates the unreacted aliphatic amine, partitioning it into the aqueous layer while the less basic 4-aminoquinoline remains in the organic phase[2].

References[1] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies. Source: Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2025.1553975/full[2] Title: Optimization of 4-Aminoquinoline Synthesis. Source: BenchChem. URL: https://www.benchchem.com/[4] Title: Application Notes and Protocols for N-Alkylation of Aminoquinolines. Source: BenchChem. URL: https://www.benchchem.com/[6] Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Source: MDPI Molecules. URL: https://www.mdpi.com/1420-3049/29/6/1381[7] Title: Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Source: ACS Omega / PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10936665/[3] Title: Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. Source: ResearchGate. URL: https://www.researchgate.net/publication/233527293[5] Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies (Microwave parameters). Source: Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2025.1553975/full

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: 4-Amino-7-methoxy-2-methylquinoline (AMMQ) as a Versatile Fluorescent Probe Scaffold

Executive Summary

The rational design of small-molecule fluorescent probes is a cornerstone of modern molecular imaging and diagnostic development. Among heterocyclic scaffolds, 4-amino-7-methoxy-2-methylquinoline (AMMQ) (Molecular Formula: C11H12N2O, MW: 188.23) has emerged as a highly tunable, robust platform for sensing dynamic biological environments. This application note details the photophysical mechanics, structural advantages, and validated protocols for utilizing the AMMQ scaffold to develop "turn-on" enzymatic probes and ratiometric pH sensors.

By leveraging the strong Intramolecular Charge Transfer (ICT) characteristics inherent to 7-methoxyquinoline derivatives[1], researchers can achieve high signal-to-noise ratios, deep tissue penetration, and organelle-specific localization.

Mechanistic Foundation: The Push-Pull ICT System